molecular formula C8H5F3N2O B3195862 2-Methoxy-6-(trifluoromethyl)nicotinonitrile CAS No. 935519-13-4

2-Methoxy-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B3195862
CAS No.: 935519-13-4
M. Wt: 202.13
InChI Key: QSOSJQGBTVGIEN-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)nicotinonitrile: is an organic compound with the molecular formula C8H5F3N2O It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxy-6-(trifluoromethyl)nicotinonitrile can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Methoxy-6-(trifluoromethyl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitrile groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

    2-Methoxy-6-(trifluoromethyl)pyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2-Methoxy-6-(trifluoromethyl)benzonitrile: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.

    2-Methoxy-6-(trifluoromethyl)aniline: Contains an amine group instead of a nitrile group, resulting in different reactivity and applications.

Uniqueness: 2-Methoxy-6-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups. The presence of a methoxy group, a trifluoromethyl group, and a nitrile group on a nicotinonitrile core provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSJQGBTVGIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-chloro-6-trifluoromethyl-nicotinonitrile (0.5 g, 2.4 mmol) in methanol (30 mL) was added sodium methylate in small portion (2 mol eq, 0.26 g). The reaction mixture was heated at 60° C. overnight. The solvent was distilled under reduced pressure and water was added to the residue. The aqueous solution was extracted with EtOAc (3×25 mL) and the organic phases were evaporated at reduced pressure to give 28c as a pale yellow oil (0.48 g, 2.33 mmol, 97% Yield). 1HNMR (DMSO, 200 MHz) δ 4.04 (s, 3H), 7.71 (d, 1H, J=6), 8.59 (d, 1H, J=6).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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